Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester is a chemical compound with the molecular formula C10H10O4. It is also known by other names such as methyl 4-acetoxybenzoate and methyl p-acetoxybenzoate . This compound is characterized by the presence of an acetyloxy group and a methoxycarbonyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and acetic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The acetyloxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the acetyloxy group.
Methyl 4-methoxybenzoate: Similar structure but lacks the acetyloxy group.
4-Acetoxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.
Uniqueness
Benzoic acid, 4-(acetyloxy)-, 4-(methoxycarbonyl)phenyl ester is unique due to the presence of both acetyloxy and methoxycarbonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100743-90-6 |
---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
(4-methoxycarbonylphenyl) 4-acetyloxybenzoate |
InChI |
InChI=1S/C17H14O6/c1-11(18)22-14-7-5-13(6-8-14)17(20)23-15-9-3-12(4-10-15)16(19)21-2/h3-10H,1-2H3 |
InChI Key |
CDMYPXOUBULKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.